![molecular formula C18H13ClF3N3OS B2866068 5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-(dimethylamino)-1,3-thiazol-4(5H)-one CAS No. 2068242-06-6](/img/structure/B2866068.png)
5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-(dimethylamino)-1,3-thiazol-4(5H)-one
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Description
The compound contains a trifluoromethyl group, a pyridine ring, a phenyl ring, and a thiazole ring. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced into molecules through radical trifluoromethylation . Additionally, polysubstituted 5-trifluoromethyl isoxazoles can be synthesized via denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride .Chemical Reactions Analysis
The trifluoromethyl group in the compound could potentially undergo reactions involving carbon-centered radical intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the trifluoromethyl, pyridine, phenyl, and thiazole groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .Scientific Research Applications
Medicinal Chemistry
Trifluoromethyl ketones (TFMKs), to which this compound is related, are valuable synthetic targets and synthons in the construction of fluorinated pharmacons . This compound could serve as a key intermediate in the development of new medications, particularly those that benefit from the inclusion of fluorine atoms, which can greatly influence the biological activity and metabolic stability of pharmaceuticals.
Organic Synthesis
The compound’s structure suggests potential use in the synthesis of polysubstituted isoxazoles . Isoxazoles are important heterocyclic compounds that are found in a variety of natural products and drugs. The trifluoromethyl group in particular can be a decisive factor in the pharmacokinetic properties of these molecules.
properties
IUPAC Name |
(5E)-5-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]methylidene]-2-(dimethylamino)-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3OS/c1-25(2)17-24-16(26)14(27-17)7-10-3-5-11(6-4-10)15-13(19)8-12(9-23-15)18(20,21)22/h3-9H,1-2H3/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVKSRZTQFAQCB-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)C(=CC2=CC=C(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=O)/C(=C\C2=CC=C(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)/S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-(dimethylamino)-1,3-thiazol-4(5H)-one |
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